4-氯-6-甲基-2-氧代-1,2-二氢吡啶-3-羧酸乙酯

描述

Molecular Structure Analysis

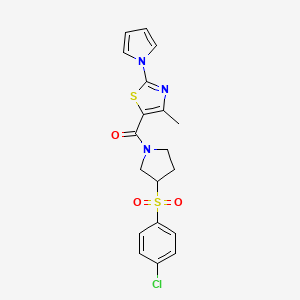

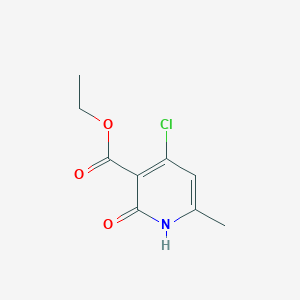

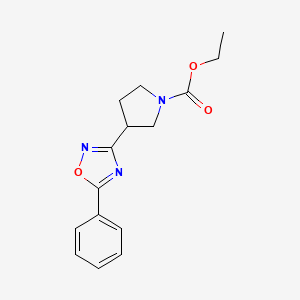

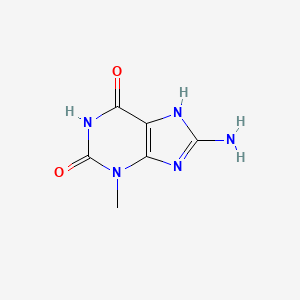

The molecular structure of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of a dihydropyridine ring with a chloro substituent at position 4 and a methyl group at position 6. The ethyl ester group is attached to the carboxylate function. For a visual representation, refer to the crystal structures reported in the literature .

科学研究应用

Neuroprotective Applications

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: has shown potential in the development of neuroprotective agents. Research indicates that derivatives of this compound can protect neuronal function and structure, which is crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Properties

Compounds synthesized from Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been evaluated for their anti-neuroinflammatory properties. They have demonstrated significant inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting a role in reducing neuroinflammation .

Antimicrobial Activity

The compound’s derivatives have been utilized in synthesizing analogs with antimicrobial properties. These analogs have shown effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents .

Anticancer Potential

There is evidence that derivatives of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate possess anticancer properties. They have been used to synthesize compounds that exhibit activity against cancer cells, providing a pathway for the development of novel anticancer drugs .

Synthesis of Lucanthone Analogs

This compound is used in the synthesis of Lucanthone analogs, which are known for their antitumor and bactericidal properties. The ability to create such analogs expands the compound’s application in cancer and infection research .

Chemical Synthesis and Material Science

In chemical synthesis, Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a building block for various organic compounds. Its reactivity and stability under different conditions make it a valuable compound in material science research .

Pharmacological Research

The compound’s derivatives are being explored for their pharmacological effects. With ongoing research, there is potential for these derivatives to be developed into drugs that can treat a variety of conditions .

Safety and Handling

While exploring the applications of this compound, it’s also important to consider its safety profile. It has been classified with a warning signal word, indicating that it should be handled with caution, especially in laboratory settings .

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as ecto-5’-nucleotidase , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP value suggests moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Similar compounds have been reported to have promising neuroprotective and anti-inflammatory properties .

属性

IUPAC Name |

ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAOURNJLXCNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

CAS RN |

86129-62-6 | |

| Record name | ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)